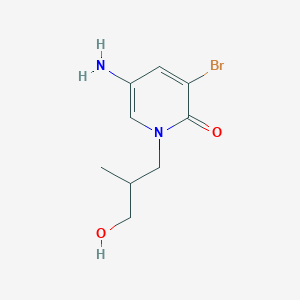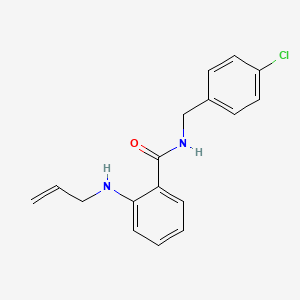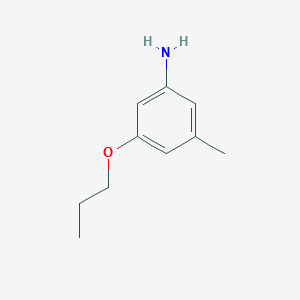![molecular formula C8H14N4O B13086314 1-[(Cyclopentyloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13086314.png)
1-[(Cyclopentyloxy)methyl]-1H-1,2,4-triazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Cyclopentyloxy)methyl]-1H-1,2,4-triazol-3-amine is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a cyclopentyloxy group attached to a triazole ring, making it a unique and interesting molecule for various scientific applications.
Métodos De Preparación
The synthesis of 1-[(Cyclopentyloxy)methyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:
Synthetic Routes: The preparation of this compound can be achieved through a multi-step synthetic route. One common method involves the reaction of cyclopentanol with a suitable halomethylating agent to form cyclopentyloxymethyl halide. This intermediate is then reacted with 1H-1,2,4-triazol-3-amine under basic conditions to yield the desired product.
Reaction Conditions: The reactions are usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used. The reaction temperature is typically maintained between 0°C to room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
1-[(Cyclopentyloxy)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the cyclopentyloxy group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions often target the triazole ring, leading to the formation of dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring. Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. The major products formed from these reactions are substituted triazoles with various functional groups.
Aplicaciones Científicas De Investigación
1-[(Cyclopentyloxy)methyl]-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: In organic synthesis, it serves as a building block for the preparation of more complex molecules
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its triazole ring can mimic the structure of natural substrates, making it useful in the design of enzyme inhibitors.
Medicine: In medicinal chemistry, it is explored for its potential as an antifungal, antibacterial, and anticancer agent. The triazole ring is known for its bioactivity, and modifications to the cyclopentyloxy group can enhance its pharmacological properties.
Industry: The compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications in the electronics and automotive industries.
Mecanismo De Acción
The mechanism of action of 1-[(Cyclopentyloxy)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets enzymes and proteins involved in various biological processes. The triazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity.
Pathways Involved: The compound can interfere with metabolic pathways by inhibiting key enzymes. For example, in antifungal applications, it targets the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, an essential component of fungal cell membranes.
Comparación Con Compuestos Similares
1-[(Cyclopentyloxy)methyl]-1H-1,2,4-triazol-3-amine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other triazole derivatives, such as 1H-1,2,4-triazol-3-amine, 1-(2-hydroxyethyl)-1H-1,2,4-triazole, and 1-(4-chlorophenyl)-1H-1,2,4-triazole, share structural similarities but differ in their substituents.
Uniqueness: The presence of the cyclopentyloxy group in this compound imparts unique chemical and biological properties. This group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets.
Propiedades
Fórmula molecular |
C8H14N4O |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
1-(cyclopentyloxymethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H14N4O/c9-8-10-5-12(11-8)6-13-7-3-1-2-4-7/h5,7H,1-4,6H2,(H2,9,11) |
Clave InChI |
OUKVYZMPPYHBTQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)OCN2C=NC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-amino-N-[(2S)-2-[benzyl(cyclopropyl)amino]cyclohexyl]propanamide](/img/structure/B13086267.png)



![Methyl 3-[(1-chloro-2,2,2-trifluoroethyl)thio]propanoate](/img/structure/B13086283.png)
![2-amino-N-cyclopropyl-N-[(1S)-2-(dimethylamino)cyclohexyl]-3-methylbutanamide](/img/structure/B13086287.png)
![3-[(4-Amino-1H-pyrazol-1-yl)methyl]-1lambda6-thietane-1,1-dione](/img/structure/B13086293.png)




![2',4'-Dichloro-2-fluoro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13086320.png)
